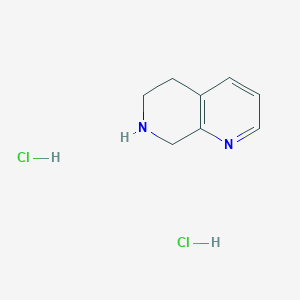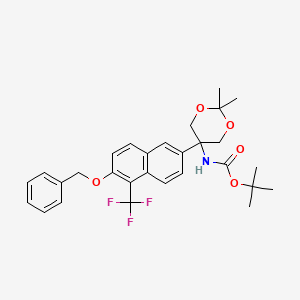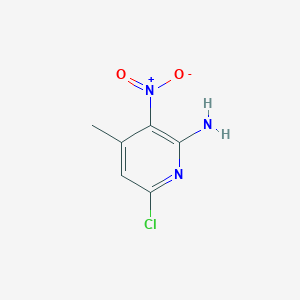![molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracène CAS No. 42490-26-6](/img/structure/B1455104.png)
9,10-Dihydro-9,10-[3,4]thiophenoanthracène
Vue d'ensemble
Description
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .
Synthesis Analysis
The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .Chemical Reactions Analysis
The chemical reactions involving 9,10-Dihydro-9,10-[3,4]thiophenoanthracene are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .Physical And Chemical Properties Analysis
9,10-Dihydro-9,10-[3,4]thiophenoanthracene has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
Ignifugeants non halogénés
Le H-phosphinate organophosphoré 9,10-dihydro-9-oxa-10-phosphaphénanthrène-10-oxyde (DOPO) est une molécule d'un grand intérêt dans le domaine des ignifugeants non halogénés pour les plastiques . La réactivité particulière de la liaison P-H ouvre la possibilité de différents types de fonctionnalisation tout en maintenant l'activité ignifugeante à la fois en phase gazeuse et condensée .
Synthèse de dérivés de phosphonate
Des dérivés de phosphonate du 9,10-dihydro-9-oxa-10-phosphaphénanthrène-10-oxyde (DOPO) peuvent être synthétisés en une seule étape dans des conditions douces . Cette méthode est basée sur l'oxydation du réactif avec I2 en présence de l'alcool réactif comme solvant et de la triéthylamine comme base .
Ignifugation et stabilité thermique
Un dérivé à base de DOPO combiné à des phosphates d'aluminium recouverts de sépiolite a été utilisé pour améliorer l'ignifugation, la stabilité thermique et les performances mécaniques des mélanges de poly(oxyde d'éthylène) (PEO)/poly(adipate de butylène-co-téréphtalate) (PBAT) .
Additif amortissant pour le caoutchouc de silicone méthylvinylique
L'oligosiloxane à base de 9,10-dihydro-9-oxa-10-phosphaphénanthrène 10-oxyde a été utilisé comme additif amortissant prometteur pour les élastomères de caoutchouc de silicone méthylvinylique (VMQ) .
Préparation d'élastomères de silicone méthylphénylvinylique à fort amortissement
L'oligosiloxane à base de 9,10-dihydro-9-oxa-10-phosphaphénanthrène 10-oxyde a été utilisé dans la préparation d'élastomères de silicone méthylphénylvinylique à fort amortissement .
Mécanisme D'action
Mode of Action
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a thiophene-based monomer used in the synthesis of conjugated polymers . The compound interacts with its targets through direct arylation polycondensation . This interaction results in the formation of conjugated alternating copolymers .
Biochemical Pathways
The compound’s role in the synthesis of conjugated polymers suggests it may influence pathways related to polymer formation and optoelectronic properties .
Result of Action
The primary result of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene’s action is the formation of conjugated alternating copolymers . These polymers exhibit high film-forming ability, suggesting potential applications in optoelectronics .
Action Environment
The action of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, at less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFZYPBTKDJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,10-dihydro-9,10-[3,4]thiophenoanthracene of interest for conjugated polymer synthesis?
A: This compound, with its unique structure incorporating a thiophene unit fused to an anthracene core, offers intriguing possibilities for tailoring the optoelectronic properties of resulting polymers []. The thiophene unit acts as an electron-rich donor, while the anthracene core provides a rigid, planar structure []. This combination influences the polymer's electronic band gap and charge transport characteristics, crucial factors for applications like organic solar cells and transistors.
Q2: How is 9,10-dihydro-9,10-[3,4]thiophenoanthracene polymerized, and what are the properties of the resulting polymers?
A: The research highlights the successful polymerization of 9,10-dihydro-9,10-[3,4]thiophenoanthracene via direct arylation polycondensation (DAP) []. This method, employing a chloride-promoted reaction with dibromo monomers, leads to well-defined conjugated polymers []. The synthesized polymers demonstrate promising features such as high molecular weight (up to 38,000 g/mol) and excellent film-forming abilities [], both essential for device fabrication. The optical and electrochemical properties of these polymers, influenced by the structure of 9,10-dihydro-9,10-[3,4]thiophenoanthracene, are currently being investigated for their potential in optoelectronic devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

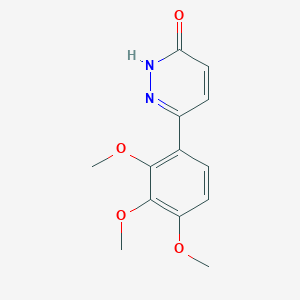
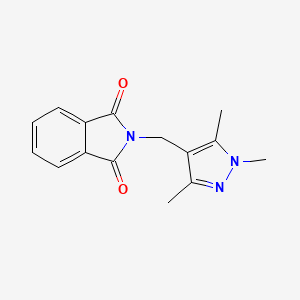
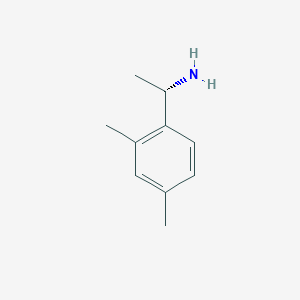

![2-[2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1455030.png)

